N-Methyl-(1-methylazetidin-3-YL)methanamine N-Methyl-(1-methylazetidin-3-YL)methanamine
Brand Name: Vulcanchem
CAS No.: 864350-83-4
VCID: VC3816479
InChI: InChI=1S/C6H14N2/c1-7-3-6-4-8(2)5-6/h6-7H,3-5H2,1-2H3
SMILES: CNCC1CN(C1)C
Molecular Formula: C6H14N2
Molecular Weight: 114.19 g/mol

N-Methyl-(1-methylazetidin-3-YL)methanamine

CAS No.: 864350-83-4

Cat. No.: VC3816479

Molecular Formula: C6H14N2

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-(1-methylazetidin-3-YL)methanamine - 864350-83-4

Specification

CAS No. 864350-83-4
Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
IUPAC Name N-methyl-1-(1-methylazetidin-3-yl)methanamine
Standard InChI InChI=1S/C6H14N2/c1-7-3-6-4-8(2)5-6/h6-7H,3-5H2,1-2H3
Standard InChI Key LPXOXONOLFNMPX-UHFFFAOYSA-N
SMILES CNCC1CN(C1)C
Canonical SMILES CNCC1CN(C1)C

Introduction

Chemical Structure and Nomenclature

Structural Features

N-Methyl-(1-methylazetidin-3-yl)methanamine consists of an azetidine ring—a saturated four-membered heterocycle containing one nitrogen atom—substituted at the 1-position with a methyl group and at the 3-position with a methanamine (CH2NHCH3\text{CH}_2\text{NHCH}_3) moiety . The compact azetidine scaffold imports rigidity, while the methyl and methanamine groups influence electronic and steric properties, modulating reactivity and intermolecular interactions.

Key Structural Attributes:

  • Azetidine Ring: Confers strain due to its small ring size, enhancing reactivity in ring-opening reactions .

  • Methyl Group (1-position): Increases hydrophobicity and steric hindrance, potentially affecting binding to biological targets.

  • Methanamine Side Chain (3-position): Provides a primary amine functional group, enabling hydrogen bonding and salt formation .

Systematic Nomenclature

The IUPAC name, N-methyl-1-(1-methylazetidin-3-yl)methanamine, reflects the substitution pattern. Alternative names include N,1-Dimethyl-3-azetidinemethanamine and methyl[(1-methylazetidin-3-yl)methyl]amine .

Synthesis and Production

Industrial-Scale Production

Optimizations for large-scale synthesis may involve:

  • Continuous Flow Reactors: To enhance heat transfer and reduce side reactions.

  • Catalytic Hydrogenation: For efficient reduction steps .

  • Green Chemistry Principles: Solvent-free conditions or aqueous media to minimize waste.

Physicochemical Properties

Physical Characteristics

PropertyValueSource
Molecular Weight114.19 g/mol
Density0.889 g/cm³
Boiling Point130.5°C at 760 mmHg
Flash Point29.8°C
LogP (Partition Coefficient)-0.20
Polar Surface Area6.48 Ų

The compound’s low logP value indicates moderate hydrophilicity, suggesting solubility in polar solvents like water or ethanol . Its low flash point classifies it as flammable, necessitating storage in inert atmospheres.

Spectroscopic Data

  • 1H^1\text{H} NMR (CDCl₃): Signals at δ 2.8–3.1 ppm (N–CH₃), δ 2.5–2.7 ppm (azetidine CH₂), and δ 1.4–1.6 ppm (ring CH₂) .

  • IR (KBr): Stretches at 3300 cm⁻¹ (N–H), 2800 cm⁻¹ (C–H), and 1450 cm⁻¹ (C–N) .

Hazard ClassGHS CodePrecautionary Measures
FlammabilityH226Store away from ignition sources
Skin Corrosion/IrritationH314Use gloves and face shields
Respiratory IrritationH335Employ fume hoods

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The azetidine scaffold is utilized to improve pharmacokinetic profiles of drug candidates.

  • Peptide Mimetics: Serves as a conformationally restricted proline analog .

Materials Science

  • Ligands in Catalysis: Coordinates to transition metals (e.g., Pd, Cu) in cross-coupling reactions .

  • Polymer Additives: Enhances thermal stability of polyamides.

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